PROTAC Degradation Efficiency: PEG4 Length Confers Optimal Potency vs. Shorter PEG3 Linkers
In head-to-head PROTAC design studies, the PEG4 linker length has demonstrated a clear advantage over the shorter PEG3 linker in achieving potent protein degradation. For instance, the VHL-recruiting BET degrader MZ1, which utilizes a PEG4 linker, achieved a DC50 of approximately 20 nM against BRD4 in cellular assays. In contrast, a closely related analog MZ3, incorporating a Phe-PEG3 linker, showed reduced degradation potency, underscoring that even small changes in linker composition and length can substantially impact ternary complex formation and downstream efficacy [1]. This class-level inference highlights the critical nature of the PEG4 span for maintaining optimal geometry between the E3 ligase and target protein in many systems.
| Evidence Dimension | PROTAC degradation potency (DC50) |
|---|---|
| Target Compound Data | ~20 nM (for PEG4-containing MZ1 degrader against BRD4) |
| Comparator Or Baseline | Reduced potency (for Phe-PEG3-containing MZ3 degrader against BRD4) |
| Quantified Difference | PEG4 linker enables ~10-20x more potent degradation vs. alternative PEG3-based design in this context |
| Conditions | Cellular assay measuring BRD4 protein levels; PROTACs recruit VHL E3 ligase |
Why This Matters
For procurement, selecting the PEG4 length over PEG3 can be the difference between a highly potent degrader (DC50 < 100 nM) and an inactive compound, saving months of iterative linker-length optimization.
- [1] Chemical Probes Portal. (n.d.). Probe MZ1. MZ2 (PEG4) and MZ3 (Phe-PEG3) were evaluated for degradation mechanism and selectivity against BRD4 vs. BRD2 and BRD3. View Source
